In-Depth Technical Guide to Boc-N-Me-D-Met-OH
In-Depth Technical Guide to Boc-N-Me-D-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Boc-N-Me-D-Met-OH, an N-methylated, Boc-protected derivative of the D-enantiomer of methionine. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique structural modifications that can enhance the pharmacokinetic properties of peptides.
Core Properties
Boc-N-Me-D-Met-OH, with the IUPAC name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid, is a chemically modified amino acid.[1] The presence of the N-methyl group can increase metabolic stability and influence the conformation of the peptide backbone, while the D-configuration provides resistance to enzymatic degradation.[1]
Physicochemical Data
While specific experimental data for Boc-N-Me-D-Met-OH is not widely available in public literature, the following table summarizes its known calculated properties and provides experimental data for closely related analogs for comparative purposes.
| Property | Boc-N-Me-D-Met-OH | Boc-D-Met-OH (Analog) | Boc-L-Met-OH (Analog) | Boc-N-Me-D-Ala-OH (Analog) |
| Molecular Formula | C H NO S[1] | C H NO S[2] | C H NO S[3][4] | C H NO[5] |
| Molecular Weight | 263.36 g/mol [1] | 249.33 g/mol [2] | 249.33 g/mol [3][4] | 203.2 g/mol [5] |
| CAS Number | Not available | 5241-66-7[2] | 2488-15-5[3][4] | 19914-38-6[5] |
| Melting Point | Data not available | Data not available | 47-50 °C[3][6] | 78-87 °C[5] |
| Optical Rotation | Data not available | [α]²⁵/D +18.5 to +23.5° (c=1 in methanol)[7] | [α]²⁰/D -22° (c=1 in methanol)[3] | [α]²⁵/D +32 ± 2° (c=1.127 in MeOH)[5] |
| Solubility | Data not available | Soluble in DMF[7] | Soluble in methanol[6] | Soluble in water or 1% acetic acid |
| Appearance | Data not available | White to slight yellow to beige powder[7] | White to off-white powder[6][8] | Data not available |
Synthesis and Experimental Protocols
The synthesis of Boc-N-Me-D-Met-OH typically involves two key steps: the protection of the amino group of D-methionine with a tert-butyloxycarbonyl (Boc) group, followed by the N-methylation of the protected amino acid.
Boc Protection of D-Methionine
A general and widely used method for the Boc protection of an amino acid involves its reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Experimental Protocol:
-
Dissolve D-methionine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to control the pH.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove by-products and isolate the Boc-D-Met-OH.
N-Methylation of Boc-D-Met-OH
The subsequent N-methylation of the Boc-protected D-methionine is a crucial step that introduces the methyl group onto the nitrogen atom. A common method utilizes a strong base and a methylating agent.
Experimental Protocol:
-
Dissolve Boc-D-Met-OH in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a methylating agent, such as methyl iodide (CH₃I).
-
Portion-wise, add a strong base, such as sodium hydride (NaH), to the cooled solution. Vigorous gas evolution may be observed.
-
After the addition of the base is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.
-
Carefully quench the reaction with a proton source, such as isopropyl alcohol followed by water, to neutralize any remaining base.
-
Perform an extractive work-up and purify the product, for example, by column chromatography, to obtain pure Boc-N-Me-D-Met-OH.
Applications in Research and Drug Development
Boc-N-Me-D-Met-OH is a valuable building block for the synthesis of peptides with modified backbones.[1] The incorporation of N-methylated amino acids can:
-
Enhance Metabolic Stability: The N-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Modulate Conformation: The steric hindrance introduced by the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.[1]
-
Improve Membrane Permeability: The reduction in the number of hydrogen bond donors can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.
These properties make Boc-N-Me-D-Met-OH a desirable component in the design of peptide-based therapeutics with improved oral bioavailability and efficacy. It is particularly useful in solid-phase peptide synthesis (SPPS), where the Boc protecting group allows for a well-established synthetic strategy.[1]
Safety and Handling
Logical Relationships in Peptide Synthesis
The use of Boc-N-Me-D-Met-OH in solid-phase peptide synthesis (SPPS) follows a logical, cyclical process. The Boc protecting group is central to this methodology.
This diagram illustrates the iterative nature of SPPS, where the Boc group is removed to allow for the coupling of the next amino acid, in this case, Boc-N-Me-D-Met-OH. This cycle is repeated to build the desired peptide sequence.
References
- 1. Boc-N-Me-D-Met-OH | Benchchem [benchchem.com]
- 2. N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Met-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]
- 7. Boc-D-Met-OH Novabiochem® | 5241-66-7 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
